molecular formula C14H18ClNOS B5823404 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide

2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide

Cat. No. B5823404
M. Wt: 283.8 g/mol
InChI Key: ZBOXQYAUFYDJLN-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide, also known as CCT or N-(4-chlorophenylthio)cyclohexylacetamide, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCT belongs to the class of thioamide compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide has been shown to inhibit the activity of various enzymes, including histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2), which are involved in cancer cell growth and inflammation, respectively. 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases. 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide has been found to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide has several advantages for lab experiments, including its high potency and selectivity, which make it an attractive candidate for drug development. 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide has also been found to have low toxicity, which is an essential factor in drug development. However, 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide has some limitations, including its poor solubility in water, which can make it challenging to administer in vivo. 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide also has a short half-life, which may limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide, including further investigation of its mechanism of action and its potential therapeutic applications in various fields. One area of particular interest is the use of 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new analogs of 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide with improved pharmacological properties, such as increased solubility and longer half-life. Overall, the study of 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide holds great promise for the development of new therapeutic agents for a range of diseases.

Synthesis Methods

2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide can be synthesized using various methods, including the reaction of 4-chlorobenzenethiol with cyclohexylamine in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with acetyl chloride to form 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide. Other methods include the reaction of 4-chlorobenzenethiol with cyclohexyl isocyanate in the presence of a base, or the reaction of 4-chlorobenzenethiol with cyclohexylamine followed by acylation with acetic anhydride.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and pain management. In cancer research, 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide has been found to protect neurons from oxidative stress and improve cognitive function. In pain management, 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide has been shown to reduce pain sensitivity and inflammation.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNOS/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOXQYAUFYDJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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